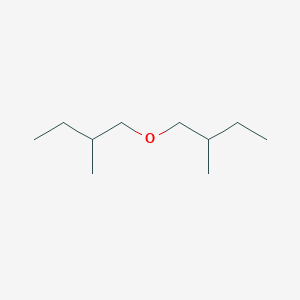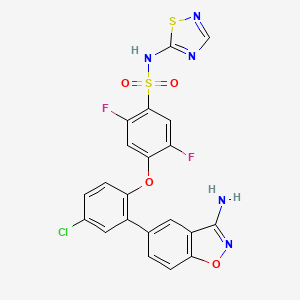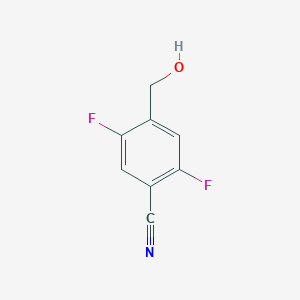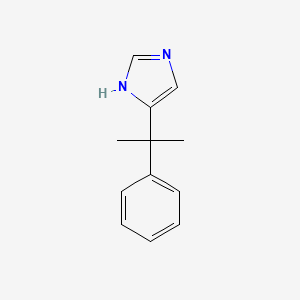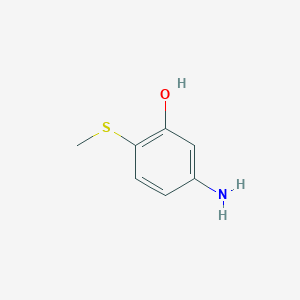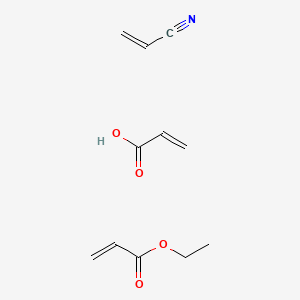
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
描述
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a compound that combines the properties of ethyl acrylate, acrylic acid, and acrylonitrile. These components are widely used in the production of polymers, resins, and various industrial applications. Ethyl acrylate is known for its use in paints, textiles, and non-woven fibers . Acrylic acid is a key monomer in the production of superabsorbent polymers, while acrylonitrile is essential in the manufacture of plastics, rubbers, and carbon fibers .
准备方法
Synthetic Routes and Reaction Conditions:
Ethyl Acrylate: Ethyl acrylate is typically produced by the acid-catalyzed esterification of acrylic acid, which is itself produced by the oxidation of propylene.
Acrylic Acid: Acrylic acid is produced through the oxidation of propylene, followed by a two-step process involving acrolein.
Acrylonitrile: Acrylonitrile is produced via the Sohio process, which involves the ammoxidation of propylene over a bismuth molybdate-based catalyst.
Industrial Production Methods:
Ethyl Acrylate: Industrial production involves continuous processes with acid catalysts and polymerization inhibitors to prevent unwanted reactions.
Acrylic Acid: Large-scale production uses propylene oxidation in reactors designed to handle high temperatures and pressures.
Acrylonitrile: The Sohio process is the dominant industrial method, utilizing large reactors and catalysts to achieve high yields.
化学反应分析
Types of Reactions:
Polymerization: All three components can undergo polymerization reactions to form homopolymers or copolymers.
Esterification: Ethyl acrylate is formed through esterification reactions involving acrylic acid.
Ammoxidation: Acrylonitrile is produced through the ammoxidation of propylene.
Common Reagents and Conditions:
Catalysts: Acid catalysts for esterification, bismuth molybdate for ammoxidation
Conditions: High temperatures and pressures for oxidation and ammoxidation reactions
Major Products:
Polymers: Various polymers including resins, plastics, and rubbers.
Intermediates: Pharmaceutical intermediates and specialty chemicals.
科学研究应用
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is used in a wide range of scientific research applications:
Chemistry: As a monomer in the synthesis of various polymers and copolymers.
Biology: In the development of biomedical materials such as contact lenses and bone cements.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Essential in the manufacture of paints, textiles, non-woven fibers, and carbon fibers
作用机制
The mechanism of action for ethylacrylate acrylic acid acrylonitrile involves polymerization and copolymerization reactions. The vinyl groups in ethyl acrylate and acrylic acid allow for polymerization, while the nitrile group in acrylonitrile provides additional reactivity for forming high-strength polymers . The molecular targets include the carbon-carbon double bonds and nitrile groups, which participate in various chemical reactions to form stable polymers .
相似化合物的比较
Methyl Acrylate: Similar to ethyl acrylate but with a methyl group instead of an ethyl group.
Methacrylic Acid: Similar to acrylic acid but with a methyl group on the alpha carbon.
Methacrylonitrile: Similar to acrylonitrile but with a methyl group on the alpha carbon.
Uniqueness: Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is unique due to its combination of properties from ethyl acrylate, acrylic acid, and acrylonitrile. This combination allows for the production of a wide range of polymers with diverse applications in various industries .
属性
CAS 编号 |
29009-41-4 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2;2H,1H2,(H,4,5) |
InChI 键 |
OQWSDRWPCLZAFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.C=CC#N.C=CC(=O)O |
相关CAS编号 |
29009-41-4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)
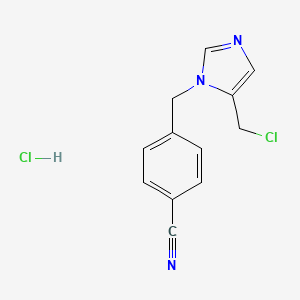
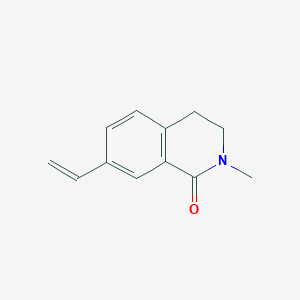
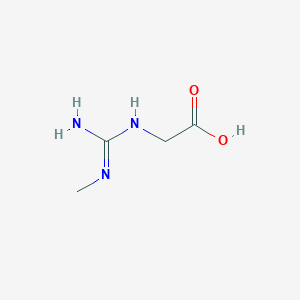
![5-Phenylbenzo[b]thiophene](/img/structure/B8572548.png)
![3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B8572563.png)
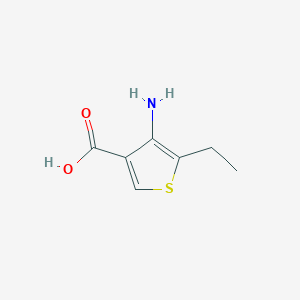

![Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate](/img/structure/B8572580.png)
